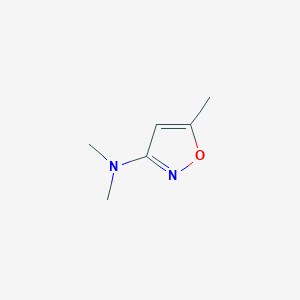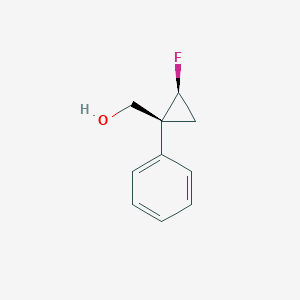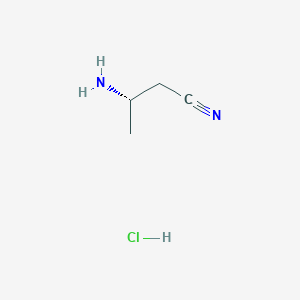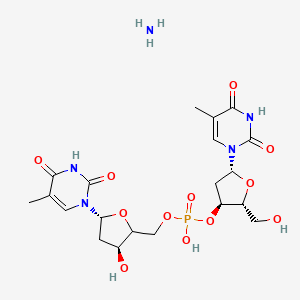
Tpt ammonium salt
Overview
Description
Quaternary ammonium compounds, referred to as QACs, are cationic substances with a structure on the edge of organic and inorganic chemistry and unique physicochemical properties . They are used in a wide range of applications including as antimicrobials, fabric softeners, and hair conditioners .
Synthesis Analysis
Quaternary ammonium compounds are prepared by the alkylation of tertiary amines. Industrial production of commodity quat salts usually involves hydrogenation of fatty nitriles, which can generate primary or secondary amines. These amines are then treated with methyl chloride .
Molecular Structure Analysis
QACs possess completely different electron distribution. The nitrogen atom in alkylamines is negatively charged, whereas it becomes positive in tetraethylammonium ion .
Chemical Reactions Analysis
Quaternary ammonium cations are unreactive toward even strong electrophiles, oxidants, and acids. They also are stable toward most nucleophiles .
Physical And Chemical Properties Analysis
Compared to the ammonium cation, QACs are generally much bulkier. Four alkyl/aryl substituents in QACs also account for significant separation of R4N+ from its counter anion, especially in solution .
Scientific Research Applications
Water Treatment
Tpt ammonium salt polymers are highly effective in water treatment due to their good water-solubility , adjustable cationicity , and non-toxicity . They are used to remove pollutants by enhancing flocculation and coagulation processes, which is crucial for maintaining clean water supplies .
Daily Chemicals
In the production of daily chemicals, Tpt ammonium salts serve as antimicrobial agents and surfactants . Their ability to disrupt microbial cell membranes makes them valuable in disinfectants and sanitizers, contributing to hygiene and public health .
Petroleum Exploitation
The oil industry utilizes Tpt ammonium salts for their corrosion inhibition properties and as additives in drilling fluids. They help in stabilizing the drilling process and preventing the corrosion of equipment, which is essential for safe and efficient petroleum extraction .
Papermaking
In papermaking, these salts are used to improve the strength and quality of paper. They act as wet-strength agents , enhancing the durability of paper products, especially those that need to withstand moist conditions .
Textile Printing and Dyeing
Tpt ammonium salts play a role in textile industries as fabric softeners and antistatic agents . They modify the fabric surface, providing a softer feel and reducing static cling, thus improving the comfort and usability of textile products .
Biotechnology and Medicine
These salts have applications in biotechnology and medicine, particularly in the synthesis of biologically active compounds . They can be used to create novel forms of plant growth regulators, maintaining efficacy while improving physicochemical properties for agricultural use .
Mechanism of Action
Target of Action
Tpt ammonium salt, as a type of quaternary ammonium salt (QAS), primarily targets microbial cells . The primary targets are the cell walls and membranes of bacteria and fungi . QASs are known for their broad-spectrum antibacterial activity .
Mode of Action
The mode of action of Tpt ammonium salt involves its interaction with the cellular membrane of microorganisms . QASs are adsorbed onto and penetrate the cell wall of bacteria . Afterward, reactions with lipids or proteins of the cell membrane occur, resulting in the disorganization of structures and leakage of low molecular weight components .
Biochemical Pathways
The biochemical pathways affected by Tpt ammonium salt are related to the transport of ammonium across membranes . High-affinity ammonium transporters (AMTs) are responsible for ammonium uptake and transport . The overexpression of certain AMTs can enhance plant growth and increase plant susceptibility to toxic methylammonium .
Result of Action
The result of the action of Tpt ammonium salt is the inhibition of microbial growth . The antibacterial efficiency of QASs can be increased with the chain length increase from 3 to 16 . The antibacterial activity of individual/non-NO releasing and dual-action/NO-releasing quaternary ammonium modified poly(amidoamine) dendrimers were assessed against Gram-negative P. aeruginosa and Gram-positive S. aureus .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the antibacterial performance of QASs decreases in the presence of chloride ions and humic acid . Furthermore, the microbiocidal efficacy of QASs is stronger at lower pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
azane;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N4O12P.H3N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);1H3/t11-,12-,13+,14?,15+,16+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIEHHWVRHMDA-HOXVELFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N5O12P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tpt ammonium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)
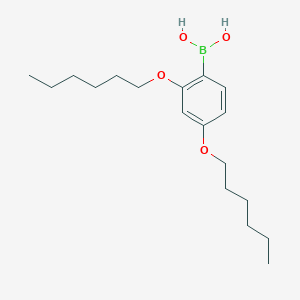

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)
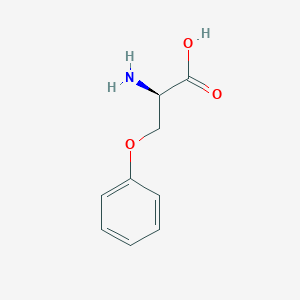

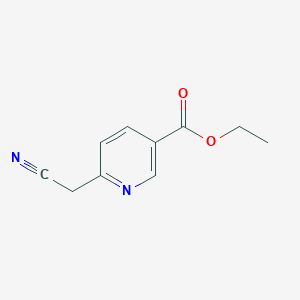

![endo-8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1408515.png)
